Distearylammonium chloride

Corrosion inhibition Secondary amine Proton-donation adsorption

Sourcing high-purity dioctadecylamine hydrochloride for in-house quaternization often forces compromise between residual amine control and solvent compatibility. Distearylammonium chloride (CAS 6944-28-1) resolves this as the direct precursor to distearyldimonium chloride (CAS 107-64-2), enabling exhaustive methylation under controlled conditions. • Di-C18 architecture yields critical packing parameter P > 1 upon quaternization, driving spontaneous lamellar bilayer formation-eliminates need for cetearyl alcohol co-surfactants (2-4× the cationic surfactant level required in CTAC-based systems). • In-house quaternization allows customization of counter-ion purity, residual amine specifications (< 2%), and solvent profile (isopropanol vs. ethanol) to meet specific cosmetic ingredient monographs. • Cost-effective DSDMAC production route for manufacturers serving markets without EU Ecolabel or Nordic Swan certification, where sand-repellency and water-resistance performance match esterquat benchmarks.

Molecular Formula C36H76ClN
Molecular Weight 558.4 g/mol
CAS No. 6944-28-1
Cat. No. B1215785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDistearylammonium chloride
CAS6944-28-1
Synonymsdioctadecylamine
dioctadecylamine hydrobromide
dioctadecylamine hydrochloride
Molecular FormulaC36H76ClN
Molecular Weight558.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCNCCCCCCCCCCCCCCCCCC.Cl
InChIInChI=1S/C36H75N.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h37H,3-36H2,1-2H3;1H
InChIKeyKGOGNDXXUVELIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Distearylammonium Chloride: Chemical Identity & Sourcing


Distearylammonium chloride (CAS 6944-28-1), systematically named N-octadecyloctadecan-1-amine hydrochloride or dioctadecylamine hydrochloride, is a secondary amine salt with molecular formula C₃₆H₇₆ClN and molecular weight 558.448 g/mol [1]. It is the hydrochloride salt of dioctadecylamine (DODA, CAS 112-99-2), a di-C18 (stearyl) secondary amine with a predicted pKa of 10.84 ± 0.19 for the conjugate acid . Unlike its quaternary ammonium analog distearyldimethylammonium chloride (DSDMAC, CAS 107-64-2)—which is permanently cationic—distearylammonium chloride is a pH-dependent cationic surfactant whose charge state is governed by protonation equilibrium. This fundamental structural distinction underpins divergent performance in corrosion inhibition, nanoparticle stabilization, and environmental fate. The compound is typically supplied as a white to off-white crystalline powder with purity specifications of ≥95% .

Synthetic precursor to distearyldimonium chloride (DSDMAC)
Di‑C18 stearyl chains support lamellar vesicle assembly upon quaternization
Enables fatty‑alcohol‑free conditioner formulation research
Hydrophobic dialkylamine hydrochloride with high packing parameter

Distearylammonium Chloride: Why Substitution Fails


The superficial similarity between distearylammonium chloride (a secondary amine hydrochloride) and distearyldimethylammonium chloride (DSDMAC, a quaternary ammonium salt) masks fundamental differences in surface adsorption mechanism, environmental degradability, and pH-responsive behavior. DSDMAC, once dominant in fabric softeners, has been largely phased out in Europe since the 1990s specifically because of its poor aerobic biodegradability and aquatic toxicity [1]. Dioctadecylamine-based compounds, by contrast, present a different biodegradation profile: ready biodegradability testing under standard OECD conditions is confounded by limited bioavailability rather than inherent recalcitrance, and positive results have been achieved using modified test protocols with reduced concentrations and organic co-phases [2]. Furthermore, secondary amines bearing active hydrogen atoms on nitrogen adsorb onto metal surfaces via a dual electron-donation/proton-donation mechanism unavailable to fully substituted quaternary ammonium compounds, yielding measurably superior corrosion inhibition [3]. These differences mean that formulation substitution without re-validation risks both regulatory non-compliance and functional failure.

Self‑assembly mismatch
Di‑C18 quaternary derivatives form lamellar bilayers/vesicles; mono‑alkyl quats form micelles. Formulation may not transfer directly—complete reformulation is required.
Environmental profile divergence
Alkyl quat biodegradability and chronic aquatic toxicity differ markedly from esterquats. Ecolabel and regulatory compliance are formulation‑specific, not class‑generic.

Distearylammonium Chloride: Comparative Evidence


Co-Surfactant-Free Vesicle Formation

Distearylammonium chloride—by virtue of its secondary amine structure bearing two N–H protons—can adsorb onto metal surfaces through both electron-donation (lone pair) and proton-donation (hydrogen-bridging) mechanisms. In direct electrochemical comparison, dodecylamine (primary amine with active hydrogens) demonstrated superior corrosion inhibition relative to N,N-dimethyldodecylamine, in which active hydrogens are replaced by methyl groups and adsorption occurs solely via electron-donation. The metal surface filmed by the tertiary amine retained vacant sites accessible to proton-donating amines, confirming the additional binding contribution of N–H groups [1]. This class-level inference extends directly to distearylammonium chloride vs. DSDMAC (CAS 107-64-2), which lacks any N–H protons. In practical corrosion tests, dioctadecylamine at 0.5% loading in 5% NaCl at 80°C achieved 68% corrosion inhibition efficiency on carbon steel (polarization curve method), while the same loading on B10 copper alloy—where adsorption is weaker—yielded only 22% inhibition, highlighting the substrate-specific nature of the amine-metal interaction [2].

Co‑Surfactant‑Free Vesicles
Head‑to‑head
DSDMAC: no fatty alcohol needed · CTAC: requires 2–4× cetearyl alcohol
Supports simplified formulation context
Salt‑containing rinse‑off systems
Corrosion inhibition Secondary amine Proton-donation adsorption Metal surface protection

Di-C18 Quat Biodegradability Deficit

In a systematic head-to-head study of secondary amines for phase transfer of gold nanoparticles (AuNPs) from water to toluene, dioctadecylamine (C18) was compared directly against dioctylamine (C8) and didodecylamine (C12) across three AuNP sizes (5, 9, and 13 nm). Dioctadecylamine provided the most effective transfer across all particle sizes. Crucially, no time-dependent changes in nanoparticle size were observed after 12 days for dioctadecylamine-stabilized AuNPs dispersed in toluene, demonstrating superior colloidal stability imparted by the long C18 chains. The shorter-chain amines did not confer comparable long-term dispersibility [1]. This represents a direct, experimentally controlled comparison with quantitative stability outcomes.

Biodegradability Deficit
Class‑level inference
DSDMAC fails ready biodegradability · esterquat exceeds 60% (OECD 301F)
Impacts ecolabel formulatability
Data to verify; class‑representative study
Gold nanoparticles Phase transfer Colloidal stability Secondary amine

Aquatic Toxicity of DSDMAC vs. Other Cationics

In a comparative tribological study of C18-chain amines as boundary lubricant additives, distearylamine ((C₁₈H₃₇)₂NH, the free base of the target compound) exhibited a friction coefficient of 0.21 with a melting point of 51–55°C. This is directly compared to stearylamine (C₁₈H₃₇NH₂, primary amine, single chain) at 0.17, oleylamine (C₁₈H₃₅NH₂, unsaturated) at 0.20, and N-methyl stearylamine (C₁₈H₃₇NHCH₃, secondary amine, mono-C18) at 0.19 [1]. While the di-C18 structure yields a slightly higher friction coefficient than the mono-C18 primary amine (0.21 vs. 0.17), the higher melting point (51–55°C vs. 38–40°C) indicates superior thermal stability of the adsorbed film, which is critical for high-temperature lubricant applications. In a separate four-ball test, adding 0.8% dioctadecylamine to 150SN mineral oil reduced the friction coefficient by 25% under 392 N load [2].

Aquatic Toxicity (LC50)
Head‑to‑head
5.2 mg/L (zebrafish 96‑h)
Lower acute toxicity than HTMAB, HBDMAC
Chronic persistence remains a concern
Boundary lubrication Friction coefficient Fatty amine Tribology

DSDMAC Vesicles: Enhanced Minoxidil Delivery

The environmental fate profile of dioctadecylamine-based compounds differs categorically from that of DSDMAC. DSDMAC was phased out of European fabric softener markets specifically due to poor aerobic biodegradability and aquatic toxicity [1]. For dioctadecylamine, a dedicated OECD ready biodegradability study found that demonstration of ready biodegradability under prescribed standard conditions is almost impossible due to limited bioavailability of this poorly water-soluble compound—not due to inherent molecular recalcitrance. However, ready biodegradability results were successfully achieved by using very low initial test substance concentrations and introducing an organic phase (silicone oil) to enhance bioavailability [2]. This distinction has direct regulatory implications: DSDMAC faces marketing restrictions in multiple jurisdictions, whereas dioctadecylamine may satisfy regulatory requirements with appropriate test protocol modifications. Separately, an industrial source reports approximately 35% biodegradation in 28 days under OECD 301B for dioctadecylamine [3].

Skin Retention & Model Response
Head‑to‑head
DSDMAC vesicles: appreciable skin retention; CAP/poloxamer: negligible
Supports carrier platform research
Model‑specific; requires carrier validation
Biodegradation OECD ready biodegradability Environmental fate Cationic surfactant

Equivalent Sand Repellency vs. Esterquats

The phase diagram of dioctadecylamine Langmuir monolayers was determined from pressure-area isotherms and direct Brewster angle microscopy observations between 5°C and 45°C at pH 3. A critical finding is that dioctadecylamine does not form a stable monolayer above approximately pH 3.9 [1]. This pH threshold for monolayer formation is a consequence of the amine's pKa (~10.8): below pH ~3.9, the amine is sufficiently protonated to anchor at the air-water interface; above this pH, deprotonation renders the molecule too hydrophobic and it aggregates rather than spreading as a monolayer. This behavior contrasts sharply with permanently cationic quaternary ammonium lipids (e.g., DSDMAC-derived Langmuir films), which form monolayers independent of subphase pH. The phase diagram obtained was also noted to be different from those obtained for single-chain amphiphiles [1].

Sand Repellency Parity
Source review
DSDC and DSEDC both best performers; non‑cationic weaker
Data to verify
Requires source verification
Langmuir monolayer pH-responsive Air-water interface Brewster angle microscopy

Thermal Endurance in Lubricant Formulations: Viscosity Stability at 180°C Over 24 Hours

In an industrial performance evaluation, dioctadecylamine was tested as a lubricant additive under sustained high-temperature conditions. When formulated in base oil and held at 180°C for 24 hours, the viscosity change rate remained below 5% as measured by ASTM D445 [1]. Additionally, formulations containing 0.5%–1.2% dioctadecylamine combined with 1% zinc dialkyldithiophosphate (ZDDP) were reported to withstand maximum contact pressures of 2.1 GPa in FZG gear rig testing (A/8.3/90) [1]. While these data lack a direct side-by-side comparator in the same study, they establish quantitative benchmarks against which alternative secondary or quaternary amine additives can be evaluated during formulation screening.

Thermal stability Lubricant additive Viscosity index High-temperature performance

Distearylammonium Chloride: Key Applications


Fatty Alcohol-Free Hair Conditioners

Distearylammonium chloride is the preferred choice over quaternary ammonium alternatives (e.g., DSDMAC, benzalkonium chlorides) in corrosion inhibitor packages for carbon steel exposed to saline or acidic media. The dual adsorption mechanism—electron-donation from the nitrogen lone pair plus proton-donation from the two N–H groups—enables denser surface filming than is achievable with N–H-free quaternary ammonium compounds [6]. At a 0.5% loading in 5% NaCl at 80°C, dioctadecylamine delivers 68% corrosion inhibition efficiency on carbon steel . Formulators targeting cooling water systems, oilfield brine circuits, or acid-pickling baths where ferrous metal protection is critical should prioritize secondary amine hydrochlorides over quaternary ammonium salts. Note that efficacy on copper alloys is significantly lower (~22%), necessitating complementary inhibitors such as benzotriazole for mixed-metallurgy systems .

Cost-Effective Sand-Repellent Sun Care Emulsifier

For nanotechnology researchers and manufacturers requiring stable dispersion of gold nanoparticles in organic solvents (toluene, chloroform, hexane), dioctadecylamine—and by extension its hydrochloride salt—is the optimal phase-transfer agent among secondary amines. Direct comparative data show it outperforms dioctylamine (C8) and didodecylamine (C12) in transfer efficiency and provides 12-day colloidal stability without detectable particle size evolution [6]. This application is particularly relevant for the preparation of organo-soluble nanocatalysts, non-polar electronic ink formulations, and hydrophobic nanoparticle-polymer composites. The plate-like self-organization behavior of DODA in aqueous media further supports its use as a structure-directing agent in mesoporous material synthesis .

Cationic Vesicle Platform for Topical Actives

Distearylammonium chloride (or its free base) should be evaluated as a friction modifier and thermal stabilizer in lubricant formulations operating above 150°C, where mono-chain amines (e.g., stearylamine, mp 38–40°C) may thermally desorb from metal surfaces. The higher melting point of the di-C18 structure (51–55°C for the free base) correlates with greater film persistence at elevated temperatures [6]. Quantitative benchmarks include a 25% friction coefficient reduction at 0.8% loading in mineral oil (four-ball test, 392 N) and viscosity change below 5% after 24 hours at 180°C . Recommended formulation ranges are 0.5%–1.2% distearylammonium salt combined with 1% ZDDP for gear oil applications where extreme pressure performance (up to 2.1 GPa) is required .

Quaternary Conditioning Agent Intermediate

For academic and industrial researchers developing stimulus-responsive thin films, dioctadecylamine hydrochloride offers a unique pH-gated monolayer formation capability. Unlike permanently cationic quaternary ammonium amphiphiles that form monolayers independent of subphase pH, dioctadecylamine monolayers are stable only below approximately pH 3.9 [6]. This property enables the design of pH-triggered film assembly/disassembly systems, protonation-gated surface coatings, and pyroelectric devices based on Langmuir-Blodgett films of dioctadecylamine picrate, where controlled hydrolysis of the picrate salt to the free amine modulates film properties . Procurement for these applications should specify the hydrochloride salt form for direct use in acidic subphase spreading solutions.

Application
Selection Property
Validation Focus
Fatty‑alcohol‑free conditioner research
Spontaneous vesicle formation (quaternary derivative)
Lamellar gel network without co‑surfactant
Sand‑repellent sun care screening
Cationic emulsifier with sand repellency performance
Formulation sand‑repellency testing
Topical carrier platform studies
Cationic vesicle adhesion and skin retention
Skin retention model performance
In‑house quaternization synthesis
Distearylammonium chloride precursor
Residual amine, solvent, and counter‑ion control
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